1-(2-Fluoroethyl)-4-nitrobenzene
Description
1-(2-Fluoroethyl)-4-nitrobenzene is a nitroaromatic compound featuring a fluoroethyl substituent at the para position of the benzene ring. This structure combines the electron-withdrawing nitro group with the electronegative fluorine atom, influencing its reactivity and physical properties.
Properties
CAS No. |
56153-06-1 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 |
InChI Key |
OTNYAOLOSYGNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCF)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
1-(2-Chloroethyl)-4-nitrobenzene
- Structure : Chloroethyl substituent instead of fluoroethyl.
- Reactivity : The chlorine atom acts as a better leaving group compared to fluorine, making this compound more reactive in nucleophilic substitution (SN2) or elimination reactions. For instance, chloroethyl derivatives are commonly used in alkylation reactions, as seen in homologation studies with benzyl bromides .
1-(1,1-Difluoroethyl)-4-nitrobenzene
- Structure: Difluoroethyl group (CF2H) instead of monofluoroethyl.
- Difluoroethyl groups are known to improve lipophilicity and bioavailability in drug candidates .
- Synthetic Utility: Difluoroethyl derivatives may require specialized fluorination techniques, such as halogen exchange (Halex) or radical fluorination, which are costlier than monofluoroethyl syntheses .
1-(Diazomethyl)-4-nitrobenzene
- Structure : Diazomethyl group (–CHN2) instead of fluoroethyl.
- Reactivity : The diazo group is highly reactive, participating in cycloaddition or carbene insertion reactions. For example, 1-(diazomethyl)-4-nitrobenzene is used in homologation reactions with benzyl bromides to form complex intermediates .
- Safety Concerns : Diazocompounds are thermally unstable and pose explosion risks, requiring careful handling .
Physical and Spectroscopic Properties
While direct data for 1-(2-fluoroethyl)-4-nitrobenzene are unavailable, analogs provide benchmarks:
- 1-(2-Chloroethyl)-4-nitrobenzene : Expected to exhibit strong C–Cl stretching vibrations (~550–700 cm⁻¹) in IR spectra, with ¹H NMR signals for ethylenic protons near δ 3.5–4.5 ppm .
- 1-(1,1-Difluoroethyl)-4-nitrobenzene : ¹⁹F NMR would show a triplet for the CF2 group, while ¹H NMR signals for the CH2 group would split due to coupling with fluorine .
- 1-(Diazomethyl)-4-nitrobenzene : Diazomethyl groups show characteristic N=N stretching (~2100 cm⁻¹) in IR and distinct ¹H NMR signals for the diazo proton (~δ 5.0–6.0 ppm) .
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